molecular formula C5H4N2OS B7989487 2-Mercaptopyrimidine-5-carbaldehyde

2-Mercaptopyrimidine-5-carbaldehyde

Cat. No.: B7989487
M. Wt: 140.17 g/mol
InChI Key: DJHUPNYIUPLHMG-UHFFFAOYSA-N
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Description

2-Mercaptopyrimidine-5-carbaldehyde (CAS 856596-02-6) is a pyrimidine derivative featuring both a thiol (-SH) and an aldehyde (-CHO) functional group. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocyclic derivatives, and coordination complexes. The compound is commercially available with a purity of 95% and is typically supplied in milligram quantities for research applications .

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHUPNYIUPLHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptopyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with N-(2-formyl-3-oxo-1-propen-1-yl)-pyrimidine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
2-Mercaptopyrimidine-5-carbaldehyde and its derivatives have shown promising anticancer properties. Research indicates that compounds containing pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine-5-carbonitrile have demonstrated significant activity against leukemia and solid tumors, often inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1cLeukemia SR6.15Induces apoptosis via caspase-3 activation
Compound XVIICNE-2 Tumor Cells28.66G2/M phase arrest and increased apoptotic markers
This compoundVarious Cancer LinesTBDPotential induction of apoptosis

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have indicated that derivatives of pyrimidine can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Material Science

Corrosion Inhibition
Recent studies have explored the use of thiopyrimidine derivatives, including this compound, as corrosion inhibitors for metals such as carbon steel. These compounds demonstrate effective inhibition efficiency due to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion processes .

Table 2: Corrosion Inhibition Efficiency

Compound NameMetal TypeInhibition Efficiency (%)
Biphenylidene-thiopyrimidine derivativeCarbon Steel75%
This compoundCarbon SteelTBD

Biochemical Applications

3.1 Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has shown promise in inhibiting deoxycytidine kinase (dCK), which is crucial for nucleotide metabolism in cancer cells .

3.2 Molecular Modeling Studies
Molecular modeling studies are being conducted to better understand the interactions between this compound and various biological targets. These studies help in optimizing the structure for enhanced biological activity and reduced toxicity .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the efficacy of a novel pyrimidine derivative in preclinical models of leukemia. The compound induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells, highlighting its potential as a therapeutic candidate .

Case Study 2: Corrosion Resistance Testing
Another investigation focused on the application of thiopyrimidine derivatives as corrosion inhibitors in industrial settings. The results indicated a notable reduction in corrosion rates compared to untreated samples, suggesting practical applications in metal protection .

Mechanism of Action

The mechanism of action of 2-Mercaptopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, including Schiff base formation with amines .

Comparison with Similar Compounds

2-Mercaptopyrimidine (CAS 1450-85-7)

  • Structural Differences : Lacks the aldehyde group at position 5.
  • Reactivity : The thiol group participates in nucleophilic reactions, but the absence of the aldehyde limits its utility in condensation or cross-coupling reactions.
  • Physical Properties : Melting point is 230°C (decomposition) .
  • Applications : Primarily used as a ligand in coordination chemistry and as a precursor for sulfur-containing heterocycles .

2-Chloropyrimidine-5-carbaldehyde (CAS 131467-06-6)

  • Structural Differences : Chlorine replaces the thiol group at position 2.
  • Reactivity : The chlorine atom acts as a leaving group, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. The aldehyde enables formylation or condensation.
  • Synthesis : Prepared via formylation of 2-chloropyrimidine derivatives under controlled conditions .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its dual reactivity .

Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2)

  • Structural Differences: Contains an amino (-NH2) group at position 4 and a carboxylate ester (-COOEt) at position 5 instead of the aldehyde.
  • Reactivity: The ester group is hydrolyzable, and the amino group enhances nucleophilicity.
  • Physical Properties : White solid; synthesized via methods described in The Journal of Organic Chemistry (1956) .
  • Applications : Used in synthesizing fused pyrimidine derivatives for medicinal chemistry .

4-Amino-2-mercaptopyrimidine-5-carboxamide (CAS 89323-11-5)

  • Structural Differences: Features a carboxamide (-CONH2) at position 5 and an amino group at position 4.
  • Safety : Requires precautions such as avoiding heat and ignition sources (P210) .
  • Applications : Likely employed in peptide mimetics or enzyme inhibitors due to hydrogen-bonding capabilities .

Comparative Data Table

Compound (CAS) Functional Groups Key Reactivity Melting Point/State Applications
2-Mercaptopyrimidine-5-carbaldehyde (856596-02-6) -SH, -CHO Nucleophilic addition, condensation Not reported Schiff bases, coordination chemistry
2-Mercaptopyrimidine (1450-85-7) -SH SNAr, ligand formation 230°C (dec.) Ligands, heterocycle synthesis
2-Chloropyrimidine-5-carbaldehyde (131467-06-6) -Cl, -CHO SNAr, condensation Not reported Pharmaceuticals
Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate (774-07-2) -SH, -NH2, -COOEt Hydrolysis, nucleophilic substitution White solid Medicinal intermediates
4-Amino-2-mercaptopyrimidine-5-carboxamide (89323-11-5) -SH, -NH2, -CONH2 Hydrogen bonding, cyclization Not reported Enzyme inhibitors

Biological Activity

2-Mercaptopyrimidine-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Overview of Biological Activities

Research indicates that this compound exhibits significant biological properties, including:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against a range of pathogens, suggesting utility in treating infections.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially altering their activity and affecting metabolic pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Anticancer Properties

A study focused on glioblastoma stem cells highlighted the role of this compound in targeting EYA2 tyrosine phosphatase activity. The inhibition of this enzyme led to:

  • Reduced Cell Proliferation : Flow cytometric analysis demonstrated a significant decrease in proliferating cells upon treatment with the compound.
  • Increased Apoptosis : Multiple assays confirmed that treatment resulted in heightened levels of apoptosis in glioblastoma stem cells .

Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The findings indicated:

  • Broad-Spectrum Activity : The compound exhibited significant antibacterial effects, particularly against multidrug-resistant strains.
  • Mechanism of Action : It was suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in glioblastoma cells
AntimicrobialEffective against multidrug-resistant bacteria
Enzyme InhibitionInhibits EYA2 tyrosine phosphatase

Q & A

Q. How can researchers ensure reproducibility in synthetic yields of this compound?

  • Methodological Answer : Document all variables (e.g., reagent purity, solvent batch, humidity). Use internal standards (e.g., anthracene for HPLC calibration) and replicate reactions ≥3 times. Share raw data (NMR spectra, chromatograms) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.